2-Amino-2'-nitrobenzophenone

Analytical chemistry Quality control Regioisomer identification

2-Amino-2'-nitrobenzophenone (CAS 1444-72-0) is a bifunctional diarylketone bearing an ortho-amino group on one phenyl ring and an ortho-nitro group on the other. With a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g·mol⁻¹, it exhibits a melting point of 149–150 °C and a predicted pKa of −0.93 ± 0.10 (for the protonated amino group).

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1444-72-0
Cat. No. B072794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2'-nitrobenzophenone
CAS1444-72-0
Synonyms2-amino-2'-nitro-Benzophenone
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N
InChIInChI=1S/C13H10N2O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H,14H2
InChIKeyPMBOBOCOXFKIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2'-nitrobenzophenone (CAS 1444-72-0) – Procurement-Grade Diarylketone for Regiospecific Heterocyclic Synthesis and Clonazepam Manufacturing


2-Amino-2'-nitrobenzophenone (CAS 1444-72-0) is a bifunctional diarylketone bearing an ortho-amino group on one phenyl ring and an ortho-nitro group on the other . With a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g·mol⁻¹, it exhibits a melting point of 149–150 °C and a predicted pKa of −0.93 ± 0.10 (for the protonated amino group) . The compound serves as a critical regiospecific intermediate in the diazotization–cyclization pathway leading to 1,4-benzodiazepines, most notably in the patented synthesis of clonazepam (US 3,116,203) . Its ortho,ortho'-substitution pattern creates an electronic and steric environment that is fundamentally distinct from the more common 2-amino-5-nitro (para-nitro) regioisomer, making direct substitution impossible without altering synthetic outcomes.

Why Regioisomeric Aminobenzophenones Cannot Substitute for 2-Amino-2'-nitrobenzophenone in Regulated Syntheses


Aminobenzophenone regioisomers are not interchangeable due to large differences in melting point, protonation state, and the divergent synthetic pathways they enable. 2-Amino-2'-nitrobenzophenone melts at 149–150 °C, approximately 46 °C higher than the unsubstituted 2-aminobenzophenone (103–107 °C) and 17–19 °C lower than the 5-nitro regioisomer (166–168 °C) . The pKa of the protonated amino group is −0.93 ± 0.10, compared to −2.26 ± 0.36 for 2-amino-5-nitrobenzophenone, a difference of ~1.33 log units that meaningfully alters the nucleophilicity and protonation equilibrium under acidic reaction conditions . Most critically, the ortho-nitro arrangement is required for the diazotization–Sandmeyer sequence that converts 2-amino-2'-nitrobenzophenone to 2-chloro-2'-nitrobenzophenone, the committed step in clonazepam manufacture. The 5-nitro (para) isomer instead undergoes hydrolysis to yield 2-amino-5-nitrobenzophenone as a degradation product of nitrazepam – an entirely different drug substance [1]. Using the wrong regioisomer would therefore compromise both synthetic efficiency and regulatory compliance.

2-Amino-2'-nitrobenzophenone – Quantitative Differentiation Evidence Against Closest Aminobenzophenone Analogs


Melting Point Differentiation for Regioisomeric Identity Verification and Purity Control

The melting point of 2-amino-2'-nitrobenzophenone (149–150 °C) is intermediate between that of 2-aminobenzophenone (103–107 °C) and 2-amino-5-nitrobenzophenone (166–168 °C), providing a ~46 °C window above the non-nitrated analog and a ~17 °C window below the para-nitro regioisomer . This substantial thermal difference enables unambiguous identity confirmation and purity assessment by differential scanning calorimetry or melting point apparatus, even in the presence of closely related impurities.

Analytical chemistry Quality control Regioisomer identification

Basicity Difference Alters Reactivity and Protonation State Under Acidic Condensation Conditions

The predicted pKa of the protonated amino group in 2-amino-2'-nitrobenzophenone is −0.93 ± 0.10, compared to −2.26 ± 0.36 for 2-amino-5-nitrobenzophenone, representing a ~1.33 pKa unit difference (approximately 21-fold difference in basicity) . The weaker basicity of the 5-nitro isomer is attributable to the greater electron-withdrawing effect of the para-situated nitro group. This differential directly impacts the fraction of free amine available for nucleophilic attack in acid–base sensitive transformations such as diazotization and acylation.

Physical organic chemistry Reaction optimization Protonation equilibrium

Exclusive Synthon Requirement for Clonazepam API Manufacturing via Diazotization–Sandmeyer Sequence

US Patent 3,116,203 explicitly employs 75 g of 2-amino-2'-nitrobenzophenone as the starting material in the diazotization–Sandmeyer conversion to 2-chloro-2'-nitrobenzophenone, the key intermediate en route to clonazepam . In contrast, 2-amino-5-nitrobenzophenone is not a synthetic precursor but a hydrolytic degradation product of nitrazepam, a different benzodiazepine drug [1]. The ortho-nitro arrangement in 2-amino-2'-nitrobenzophenone is structurally required for the subsequent chlorination and cyclization steps that construct the clonazepam scaffold; the para-nitro isomer cannot enter this synthetic manifold.

Benzodiazepine synthesis Clonazepam manufacturing Regiospecific intermediate

Substitution Pattern Governs Second-Harmonic Generation Efficiency – Class-Level Implication for Ortho-Substituted Nitro Derivative

Patent US 4,909,608 reports that 4-amino-3-nitrobenzophenone (ortho-nitro to carbonyl, para-amino) exhibits a second-harmonic generation (SHG) powder efficiency 330 times that of 2-amino-5-nitrobenzophenone (para-nitro, ortho-amino) when both are benchmarked against 4-aminobenzophenone [1]. The 330-fold difference between two closely related aminonitrobenzophenones demonstrates that the relative positioning of donor (amino) and acceptor (nitro) groups is the dominant factor governing nonlinear optical response. Although no direct SHG measurement for 2-amino-2'-nitrobenzophenone has been reported, its unique ortho,ortho'-substitution pattern places it in a distinct structural class from both the 4-amino-3-nitro and 2-amino-5-nitro isomers, predicting a different SHG efficiency profile.

Nonlinear optics Second-harmonic generation Crystal engineering

Procurement-Driven Application Scenarios for 2-Amino-2'-nitrobenzophenone (CAS 1444-72-0)


Clonazepam and Related 1,4-Benzodiazepine API Manufacturing

2-Amino-2'-nitrobenzophenone is the designated starting material in the patent-protected synthesis of clonazepam (US 3,116,203), where 75 g of the compound is converted via diazotization and Sandmeyer chlorination to 2-chloro-2'-nitrobenzophenone . The ortho-nitro group is essential for the subsequent bromoacetylation, amination, and cyclization steps. Procurement of this specific regioisomer is mandatory; substitution with 2-amino-5-nitrobenzophenone would abort the synthetic sequence at the first step. Users procuring this compound for benzodiazepine production should verify melting point (149–150 °C) and pKa (−0.93 ± 0.10) upon receipt as identity checks .

Regioisomer-Specific Building Block for Heterocyclic Library Synthesis

The bifunctional ortho-amino/ortho'-nitro architecture enables condensation–cyclization cascades that yield quinoxalines, benzimidazoles, and 1,3-benzodiazepinones with substitution patterns inaccessible from the 5-nitro isomer . The ~1.33 pKa unit higher basicity of the amino group, relative to 2-amino-5-nitrobenzophenone, favors nucleophilic attack in acid-sensitive transformations, potentially improving yields in diversity-oriented synthesis . Medicinal chemistry groups purchasing this scaffold for library production benefit from its distinct reactivity profile compared to the more widely available 5-nitro analog.

Nonlinear Optical Material Screening and Structure–Property Studies

The aminonitrobenzophenone class exhibits extreme sensitivity of second-harmonic generation (SHG) efficiency to substitution pattern: 4-amino-3-nitrobenzophenone shows 330-fold higher SHG than 2-amino-5-nitrobenzophenone . 2-Amino-2'-nitrobenzophenone, with its ortho,ortho'-donor–acceptor arrangement, represents a structurally uncharacterized member of this series and may display unique nonlinear optical properties. Researchers procuring this compound for crystallographic and optical studies should request material with HPLC purity ≥98% and verified melting point to ensure reproducible crystal growth.

Analytical Reference Standard for Regioisomeric Purity Determination in Benzodiazepine Intermediate Supply Chains

The 17–19 °C melting point depression relative to 2-amino-5-nitrobenzophenone and the ~46 °C elevation above 2-aminobenzophenone enable unambiguous identification of 2-amino-2'-nitrobenzophenone in incoming raw material lots . Combined with the distinct predicted pKa (−0.93 vs −2.26), this compound can serve as a certified reference material for HPLC, GC, and potentiometric identity testing in pharmaceutical quality control laboratories that monitor the integrity of benzodiazepine intermediate supply chains.

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